molecular formula C17H24O10 B076417 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 10343-15-4

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B076417
CAS RN: 10343-15-4
M. Wt: 388.4 g/mol
InChI Key: CRUHDGOVWKFJBM-NQNKBUKLSA-N
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Description

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C17H24O10 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Disaccharides

Allyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They play crucial roles in various biological processes and are commonly found in many types of food.

Preparation of Anionic Surfactants

This compound is used in the preparation of anionic surfactants . Anionic surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are widely used in many industrial and consumer products, including laundry detergents, shampoos, and cleaning products.

Mercaptan Addition

A study has shown that the addition of ethyl-, propyl-, and n-butylmercaptans to 1-O-allyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranose in the presence of benzoyl peroxide catalyst was possible . This process resulted in the production of 1-O-(3-ethylthiopropyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranose, 1-O-(3-propylthiopropyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranose, and 1-O-(3-butylthiopropyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranose .

Deacetylation

Deacetylation of 1-O-(3-ethylthiopropyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranose produced 1-O-(3-ethylthiopropyl)-b-D-galactopyranose . Deacetylation is a chemical reaction that removes an acetyl group from a molecule. This process is important in many biological processes, including gene expression and protein function.

Pharmaceutical Applications

Allyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside possesses significant pharmaceutical potential . It can be employed in the research of various diseases and exhibits potential antibacterial, antitumor, and antiviral activities . This makes it a notable candidate for drug development applications.

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a crucial role in the biosynthesis of inositol, a type of sugar alcohol that is involved in various biological processes, including cell signaling and insulin regulation.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUHDGOVWKFJBM-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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